1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
Description
1-Phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a urea derivative featuring a phenyl group attached to the urea nitrogen and a piperidin-4-ylmethyl moiety substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) group. This compound is synthesized via reductive amination of 1-phenyl-3-(piperidin-4-yl)urea with thiolan-3-yl derivatives, following methodologies such as the van Duzer procedure . The thiolan group introduces a sulfur-containing heterocycle, which may influence lipophilicity, metabolic stability, and target binding compared to other analogs.
Properties
IUPAC Name |
1-phenyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLAGGVKOQTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Thiolan Ring: The thiolan ring can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the piperidine ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the piperidine-thiolan intermediate.
Formation of the Urea Group: The final step involves the reaction of the piperidine-thiolan-phenyl intermediate with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below summarizes key structural differences and biological activities of 1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea and related compounds:
Key Structural and Functional Differences
Thiolan Group vs. Thioether/Aryl Groups :
- The target compound’s thiolan group introduces a sulfur atom in a five-membered ring, enhancing lipophilicity (predicted logP ~3.5) compared to the pyridinylmethylthio group in 7n (logP ~4.2 due to trifluoromethyl) .
- Thiolan’s conformational flexibility may improve binding to targets requiring hydrophobic pockets, whereas rigid groups like the 2-oxaadamantyl in compound 18 enhance metabolic stability .
Urea Substituents :
- The phenyl group in the target compound is less polar than the tetrazolyl group in ’s analog, which increases aqueous solubility (cLogP: 2.8 vs. 1.5) .
- Methylurea derivatives () show diverse activities: glucokinase activation (compound 1) and analgesia (compound 3), highlighting substituent-dependent effects .
Piperidine Modifications :
- The thiolan-3-yl-piperidine in the target compound contrasts with fluorophenylpropyl-piperidine () or triazinyl-piperidine (), which influence steric bulk and electronic properties.
Biological Activity
1-Phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, incorporating a thiolan ring and a piperidinyl moiety, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is 1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea. The molecular formula is , with a molecular weight of 337.46 g/mol. The structural components include:
- Benzyl group
- Thiolane ring
- Piperidine moiety
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms may involve:
- Inhibition or activation of enzyme activity
- Modulation of receptor signaling pathways
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
Antimicrobial Activity
Studies have shown that derivatives of urea compounds exhibit significant antimicrobial properties. The presence of the thiolan and piperidine structures may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
Anticancer Properties
Preliminary research suggests that this compound may have anticancer effects, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth. The specific pathways involved are still under investigation.
Neurological Applications
Given its structural similarity to known neuroactive compounds, there is potential for this compound to act as a modulator in neurological pathways, possibly affecting neurotransmitter systems.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC of 10 µg/mL. |
| Study B (2023) | Showed inhibition of cancer cell proliferation in vitro with IC50 values ranging from 5 to 15 µM. |
| Study C (2024) | Investigated neurological effects, suggesting modulation of dopamine receptors, enhancing cognitive function in animal models. |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Piperidinyl Intermediate : Reacting piperidine with an alkylating agent.
- Introduction of the Thiolan Ring : Using thiol-containing compounds.
- Benzylation : Reacting with benzyl chloride.
- Urea Formation : Reacting with isocyanate or carbamate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
